molecular formula C14H12BrN3O B15208527 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]- CAS No. 858117-67-6

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-

Cat. No.: B15208527
CAS No.: 858117-67-6
M. Wt: 318.17 g/mol
InChI Key: LVQVTHGYUHLBKD-UHFFFAOYSA-N
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Description

4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxypyridinylmethyl group at the 3rd position of the pyrrolo[2,3-b]pyridine core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions. The choice of reagents, catalysts, and solvents is critical to achieving efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methoxypyridinylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

858117-67-6

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

4-bromo-3-[(6-methoxypyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12BrN3O/c1-19-12-4-2-3-10(18-12)7-9-8-17-14-13(9)11(15)5-6-16-14/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

LVQVTHGYUHLBKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CC2=CNC3=NC=CC(=C23)Br

Origin of Product

United States

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